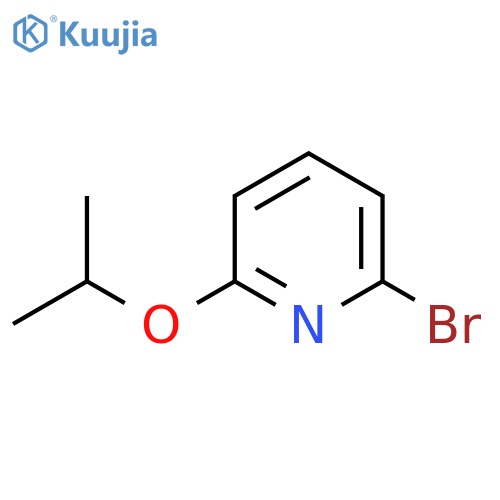Cas no 463336-87-0 (2-Bromo-6-isopropoxypyridine)

2-Bromo-6-isopropoxypyridine structure
商品名:2-Bromo-6-isopropoxypyridine
CAS番号:463336-87-0
MF:C8H10BrNO
メガワット:216.07510137558
MDL:MFCD09878949
CID:324765
PubChem ID:22180768
2-Bromo-6-isopropoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-isopropoxypyridine
- 2-bromo-6-propan-2-yloxypyridine
- Pyridine, 2-bromo-6-(1-methylethoxy)-
- RBQOILDHZGNUQT-UHFFFAOYSA-N
- 2-bromanyl-6-propan-2-yloxy-pyridine
- DTXSID70623306
- 463336-87-0
- AKOS013276525
- BS-28583
- E72076
- A827031
- AB54102
- 2-bromo-6-isopropoxy-pyridine
- SCHEMBL7589
- 2-Bromo-6-[(propan-2-yl)oxy]pyridine
- A7221
- MFCD09878949
- J-508470
- CS-0191699
-
- MDL: MFCD09878949
- インチ: 1S/C8H10BrNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3
- InChIKey: RBQOILDHZGNUQT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=N1)OC(C)C
計算された属性
- せいみつぶんしりょう: 214.99500
- どういたいしつりょう: 214.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- PSA: 22.12000
- LogP: 2.63130
2-Bromo-6-isopropoxypyridine セキュリティ情報
2-Bromo-6-isopropoxypyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Bromo-6-isopropoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171814-10g |
2-Bromo-6-isopropoxypyridine |
463336-87-0 | 95% | 10g |
$339 | 2024-07-16 | |
| abcr | AB272824-5 g |
2-Bromo-6-isopropoxypyridine, 97%; . |
463336-87-0 | 97% | 5 g |
€373.50 | 2023-07-20 | |
| abcr | AB272824-25g |
2-Bromo-6-isopropoxypyridine, 97%; . |
463336-87-0 | 97% | 25g |
€1368.00 | 2025-02-16 | |
| Chemenu | CM171814-25g |
2-Bromo-6-isopropoxypyridine |
463336-87-0 | 95% | 25g |
$633 | 2024-07-16 | |
| Alichem | A029193220-10g |
2-Bromo-6-isopropoxypyridine |
463336-87-0 | 95% | 10g |
$408.45 | 2023-09-01 | |
| Fluorochem | 210965-1g |
2-Bromo-6-isopropoxypyridine |
463336-87-0 | 95% | 1g |
£100.00 | 2022-02-28 | |
| Fluorochem | 210965-5g |
2-Bromo-6-isopropoxypyridine |
463336-87-0 | 95% | 5g |
£376.00 | 2022-02-28 | |
| Fluorochem | 210965-25g |
2-Bromo-6-isopropoxypyridine |
463336-87-0 | 95% | 25g |
£1000.00 | 2022-02-28 | |
| 1PlusChem | 1P00DAUQ-250mg |
2-BROMO-6-ISOPROPOXYPYRIDINE |
463336-87-0 | 97% | 250mg |
$24.00 | 2024-05-01 | |
| Aaron | AR00DB32-5g |
2-Bromo-6-isopropoxypyridine |
463336-87-0 | 97% | 5g |
$264.00 | 2025-01-24 |
2-Bromo-6-isopropoxypyridine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
463336-87-0 (2-Bromo-6-isopropoxypyridine) 関連製品
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:463336-87-0)2-Bromo-6-isopropoxypyridine

清らかである:99%
はかる:5g
価格 ($):196.0